N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a chlorinated phenyl ring, a triazolopyrimidine moiety, and an azetidine ring, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. For instance, starting with 3-ethyl-1H-[1,2,3]triazole and reacting it with suitable reagents under controlled conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor.
Coupling Reactions: The final step involves coupling the triazolopyrimidine core with the azetidine ring and the chlorinated phenyl group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the triazolopyrimidine ring, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the triazolopyrimidine moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: The chlorinated phenyl ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Hydrogenated derivatives or ring-opened products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide has potential as a pharmacophore in drug discovery. Its structural motifs are often found in compounds with antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for developing new drugs for treating diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the triazolopyrimidine moiety might inhibit certain kinases, while the azetidine ring could interact with protein binding sites, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The uniqueness of N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the azetidine ring, in particular, differentiates it from many other compounds, potentially offering unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c1-3-25-16-14(22-23-25)15(19-9-20-16)24-7-11(8-24)17(26)21-13-6-12(18)5-4-10(13)2/h4-6,9,11H,3,7-8H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDXXGSDAWMKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=C(C=CC(=C4)Cl)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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